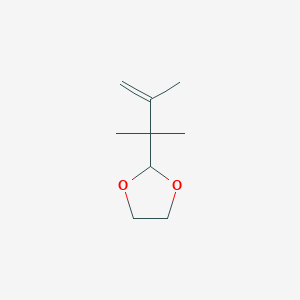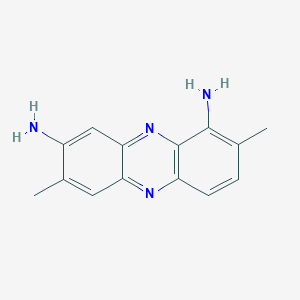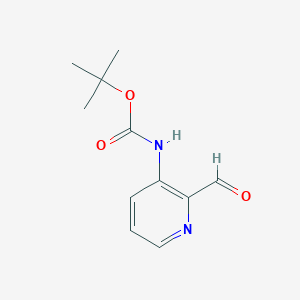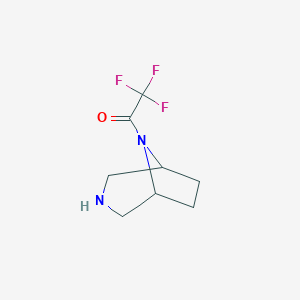
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL
Descripción general
Descripción
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of propanol, with a benzyl group and an octadecyloxy group attached to the carbon chain. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is not well understood. However, it is believed that the compound interacts with the lipid bilayer of cell membranes, which can affect the permeability and fluidity of the membrane. This can have implications for drug delivery and cellular uptake of various compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL. However, studies have shown that the compound is non-toxic and has low levels of cytotoxicity. Additionally, the compound has been shown to have good stability in various solvents and under different conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is its good solubility in lipids, which makes it a promising candidate for use in liposomal drug delivery systems. Additionally, the compound has low levels of cytotoxicity and is non-toxic, which makes it a safe option for use in lab experiments. However, one limitation of the compound is that there is limited information available on its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL. One area of focus could be on further understanding the mechanism of action of the compound, which could provide insights into its potential use in drug delivery systems. Additionally, future research could focus on exploring the potential use of the compound in the development of new surfactants and emulsifiers. Another area of research could be on developing new synthesis methods for the compound, which could improve its purity and yield. Overall, the potential applications of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL make it an interesting compound for further scientific research.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of drug delivery systems. The compound has been shown to have good solubility in lipids, which makes it a promising candidate for use in liposomal drug delivery systems. Additionally, the compound has been studied for its potential use in the development of new surfactants and emulsifiers.
Propiedades
Número CAS |
86008-21-1 |
|---|---|
Nombre del producto |
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL |
Fórmula molecular |
C28H50O3 |
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
3-octadecoxy-2-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3 |
Clave InChI |
AVIFKOIVNVRTPE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 |
Sinónimos |
3-(Octadecyloxy)-2-(phenylmethoxy)-1-propanol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)






![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)



